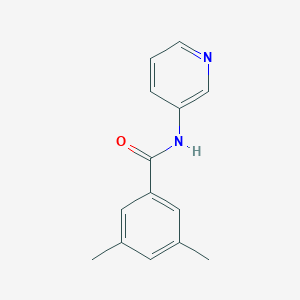

![molecular formula C18H17BrN2O2S2 B269867 3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In We will also list future directions for research on this compound.

Mecanismo De Acción

The mechanism of action of 3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole involves its interaction with specific proteins or enzymes. The exact mechanism of action may vary depending on the target protein or enzyme. For example, as an inhibitor of protein kinases, this compound may bind to the active site of the enzyme and prevent its activity. As an inhibitor of carbonic anhydrases, this compound may bind to the zinc ion in the active site of the enzyme and prevent its function.

Biochemical and Physiological Effects:

3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole has been found to have a variety of biochemical and physiological effects. Some of these effects include:

1. Inhibition of protein kinases, which may affect cell signaling and regulation.

2. Inhibition of carbonic anhydrases, which may affect acid-base balance and other physiological processes.

3. Inhibition of phosphodiesterases, which may affect cyclic nucleotide signaling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole in lab experiments is its specificity for certain proteins or enzymes. This compound can be used to selectively inhibit the activity of a particular enzyme or protein, allowing researchers to study its function in more detail. However, one limitation of using this compound is that it may not be suitable for all types of experiments. For example, its effects on cell signaling may be difficult to interpret in complex biological systems.

Direcciones Futuras

There are many future directions for research on 3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole. Some possible areas of investigation include:

1. Further studies on the mechanism of action of this compound, including its interactions with specific proteins or enzymes.

2. Development of new derivatives of this compound with improved selectivity or potency.

3. Investigation of the effects of this compound on complex biological systems, such as whole organisms or tissues.

4. Exploration of the potential therapeutic applications of this compound, such as in the treatment of cancer or other diseases.

Conclusion:

In conclusion, 3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole is a compound with a wide range of scientific research applications. Its mechanism of action has been extensively investigated, and its biochemical and physiological effects have been studied in detail. While this compound has some limitations for lab experiments, it remains a useful tool for investigating various biological processes. There are many future directions for research on this compound, and it is likely to continue to be an important area of investigation in the coming years.

Métodos De Síntesis

The synthesis method of 3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole involves the reaction of 2-mercapto-6,7-dimethylbenzimidazole with 4-bromobenzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid with a melting point of 238-240°C.

Aplicaciones Científicas De Investigación

3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. Some of the scientific research applications of this compound include:

1. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids.

2. It has been used as an inhibitor of protein kinases, which are important enzymes involved in cell signaling and regulation.

3. It has been used as an inhibitor of phosphodiesterases, which are enzymes involved in the breakdown of cyclic nucleotides.

4. It has been used as an inhibitor of carbonic anhydrases, which are enzymes involved in the regulation of acid-base balance.

Propiedades

Nombre del producto |

3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole |

|---|---|

Fórmula molecular |

C18H17BrN2O2S2 |

Peso molecular |

437.4 g/mol |

Nombre IUPAC |

1-[(4-bromophenyl)sulfonylmethyl]-6,7-dimethyl-1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazole |

InChI |

InChI=1S/C18H17BrN2O2S2/c1-11-7-16-17(8-12(11)2)21-14(9-24-18(21)20-16)10-25(22,23)15-5-3-13(19)4-6-15/h3-8,14H,9-10H2,1-2H3 |

Clave InChI |

BFCDTNYBVIEHQY-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)N3C(CSC3=N2)CS(=O)(=O)C4=CC=C(C=C4)Br |

SMILES canónico |

CC1=CC2=C(C=C1C)N3C(CSC3=N2)CS(=O)(=O)C4=CC=C(C=C4)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)

![1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B269837.png)

![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)

![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)

![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)

![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)

![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)

![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)

![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)